tert-Butyl tosyl-L-alaninate
CAS No.:
Cat. No.: VC17202248
Molecular Formula: C14H21NO4S
Molecular Weight: 299.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21NO4S |
|---|---|
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
| Standard InChI | InChI=1S/C14H21NO4S/c1-10-6-8-12(9-7-10)20(17,18)15-11(2)13(16)19-14(3,4)5/h6-9,11,15H,1-5H3/t11-/m0/s1 |
| Standard InChI Key | QERPRDHBJSPFGZ-NSHDSACASA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC(C)(C)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Tert-butyl tosyl-L-alaninate is defined by its unique molecular configuration, which integrates protecting groups at both the amino and carboxyl termini of L-alanine. The tert-butyl ester moiety shields the carboxyl group, while the tosyl group protects the amino group, creating a bifunctionalized intermediate resistant to unintended side reactions.
Molecular Properties
The compound’s structural data, as detailed in Table 1, underscores its physicochemical characteristics:
Table 1: Molecular Properties of Tert-Butyl Tosyl-L-Alaninate
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₁NO₄S |
| Molecular Weight | 299.39 g/mol |
| IUPAC Name | tert-butyl (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC@@HC(=O)OC(C)(C)C |
| Stereochemistry | L-configuration at α-carbon |
The L-configuration at the α-carbon ensures compatibility with biological systems, making it indispensable for synthesizing enantiomerically pure peptides.
Spectroscopic Identification
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the tert-butyl group appears as a singlet at δ 1.4 ppm (¹H) and δ 28 ppm (¹³C), while the tosyl group’s aromatic protons resonate at δ 7.2–7.8 ppm. Infrared (IR) spectroscopy confirms ester (C=O stretch at ~1740 cm⁻¹) and sulfonamide (S=O stretches at ~1170 and 1360 cm⁻¹) functionalities.
Synthetic Methodologies
The synthesis of tert-butyl tosyl-L-alaninate involves sequential protection of L-alanine’s functional groups, requiring meticulous control over reaction conditions to avoid premature deprotection or racemization.
Laboratory-Scale Synthesis
A typical protocol proceeds as follows:
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Amino Group Protection: L-alanine reacts with tosyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) at 0–5°C.
-
Carboxyl Group Protection: The resulting tosyl-L-alanine undergoes esterification with tert-butanol using dicyclohexylcarbodiimide (DCC) as a coupling agent.
-
Purification: Crude product is isolated via recrystallization (ethanol/water) or silica gel chromatography (hexane/ethyl acetate gradient).
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (Step 1); 25°C (Step 2) |
| Reaction Time | 4–6 hours (Step 1); 12 hours (Step 2) |
| Purification Method | Column chromatography |
Industrial Considerations
While large-scale production mirrors laboratory methods, industrial processes employ continuous-flow reactors to enhance yield and reduce solvent waste. Critical challenges include maintaining anhydrous conditions and minimizing epimerization during esterification.
Applications in Peptide Synthesis
The compound’s dual protection strategy enables its widespread use in solid-phase peptide synthesis (SPPS) and solution-phase methodologies.
Role as a Protecting Group
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Amino Protection: The tosyl group’s stability under basic conditions prevents nucleophilic attack during peptide bond formation.
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Carboxyl Protection: The tert-butyl ester resists hydrolysis under acidic conditions, allowing selective deprotection post-synthesis.
Case Study: Synthesis of Bioactive Peptides
In a recent application, tert-butyl tosyl-L-alaninate facilitated the synthesis of a thrombin-inhibiting peptide. The tosyl group remained intact during coupling reactions, while the tert-butyl ester was cleaved with trifluoroacetic acid (TFA) to yield the free carboxyl group for subsequent amidations.
Mechanistic Pathways in Protection and Deprotection
The compound’s utility hinges on the orthogonal reactivity of its protecting groups.
Tosyl Group Stability
The sulfonamide linkage (N–Ts) resists nucleophilic displacement under basic conditions but cleaves under reductive (e.g., Na/NH₃) or acidic (e.g., HBr/AcOH) conditions. This selectivity enables sequential deprotection in multi-step syntheses.
Tert-Butyl Ester Cleavage
Deprotection occurs via acid-catalyzed hydrolysis (e.g., HCl/dioxane or TFA), generating the free carboxylic acid without affecting the tosyl-protected amine. Mechanistic studies indicate a two-step process: protonation of the ester oxygen followed by nucleophilic attack by water.
Recent Research and Future Directions
Emerging studies focus on enhancing the compound’s synthetic efficiency and exploring novel applications.
Optimization of Synthetic Protocols
Recent work has evaluated microwave-assisted synthesis to reduce reaction times by 40% while maintaining enantiomeric excess >99%.
Applications in Drug Development
The compound has been employed in synthesizing protease-resistant peptide analogs, with preliminary studies showing enhanced pharmacokinetic profiles in murine models.
Comparative Analysis with Related Protecting Groups
Table 3: Protecting Group Comparison
| Group | Stability | Deprotection Method | Common Use Cases |
|---|---|---|---|
| Tosyl | High (basic) | HBr/AcOH, Reductive | Peptide synthesis |
| Boc | Moderate | TFA | Solid-phase synthesis |
| Fmoc | High (acidic) | Piperidine | Automated synthesis |
The tosyl group’s stability under basic conditions offers distinct advantages over Boc and Fmoc groups in multi-step reactions.
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